3-Methyl-1-(methylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(methylamino)pentan-2-ol is an organic compound with the molecular formula C7H17NO It is a secondary alcohol and an amine, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with methylamine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-pentanone or 3-Methylpentanoic acid.
Reduction: 3-Methyl-1-(methylamino)pentane.
Substitution: Various substituted amines or alcohols depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)pentan-2-ol involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s behavior in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pentanol: A similar alcohol with a different position of the hydroxyl group.
3-Methyl-1-butanol: Another alcohol with a shorter carbon chain.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
Uniqueness
3-Methyl-1-(methylamino)pentan-2-ol is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(9)5-8-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
CQQIUSXBDFAIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.